{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13463542
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl N-[4-[(2-aminoacetyl)-methylamino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-20(16(21)11-18)15-9-7-14(8-10-15)19-17(22)23-12-13-5-3-2-4-6-13/h2-6,14-15H,7-12,18H2,1H3,(H,19,22) |
| Standard InChI Key | GCIKTBMECLKGJG-UHFFFAOYSA-N |
| SMILES | CN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)CN |
| Canonical SMILES | CN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)CN |
Introduction
Key Findings
{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a specialized carbamate derivative featuring a cyclohexyl core functionalized with methylamino and aminoacetyl groups. With a molecular formula of and a molecular weight of 319.4 g/mol, this compound is primarily utilized in research settings for its potential biochemical and pharmacological applications . While direct pharmacological data remain limited, structural analogs suggest roles in enzyme inhibition and drug development .
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The IUPAC name, benzyl N-[4-[(2-aminoacetyl)-methylamino]cyclohexyl]carbamate, reflects its carbamate backbone and substituted cyclohexyl ring. The stereochemistry is critical, with the (1R,4R) configuration noted in related derivatives . This spatial arrangement influences molecular interactions, particularly in chiral environments such as enzyme binding sites .
Molecular Structure and Key Properties
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Molecular Formula:
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SMILES:
CN(C1CCC(CC1)NC(=O)CN)C(=O)OCC2=CC=CC=C2
The compound’s structure includes a benzyl carbamate group linked to a cyclohexylamine moiety modified with methylamino and aminoacetyl substituents. This design enhances solubility and stability compared to simpler carbamates.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Cyclohexylamine Functionalization: Introduction of methylamino and aminoacetyl groups via nucleophilic substitution or reductive amination .
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Carbamate Formation: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .
Example Protocol:
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Step 1: Methylation of 4-aminocyclohexanol using methyl iodide .
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Step 2: Acylation with 2-chloroacetyl chloride, followed by amination to introduce the amino group .
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Step 3: Benzyl carbamate coupling under Schotten-Baumann conditions .
Optimization Strategies
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C).
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Catalytic Systems: Palladium-based catalysts (e.g., Pd(OAc)) improve yield in carbamate bond formation .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | 515.4 ± 50.0 °C (Predicted) | |
| Density | 1.17 ± 0.1 g/cm³ | |
| pKa | 12.13 ± 0.40 | |
| Solubility | Moderate in polar aprotic solvents |
The compound’s solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in biological assays.
Comparative Analysis with Related Compounds
Research Gaps and Future Directions
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